4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one 4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18218889
InChI: InChI=1S/C10H14N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H,1-4H3/b6-5+
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC18218889

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name (E)-4-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one
Standard InChI InChI=1S/C10H14N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H,1-4H3/b6-5+
Standard InChI Key OTCQUHRMQINLJE-AATRIKPKSA-N
Isomeric SMILES CC1=C(C(=NN1C)C)/C=C/C(=O)C
Canonical SMILES CC1=C(C(=NN1C)C)C=CC(=O)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}, with a molecular weight of 190.24 g/mol. The compound features a 1,3,5-trimethylpyrazole ring linked to a but-3-en-2-one moiety via the 4-position of the pyrazole. The pyrazole ring’s methylation at positions 1, 3, and 5 enhances steric stability and modulates electronic properties, while the α,β-unsaturated ketone (enone) group introduces electrophilic reactivity, enabling potential interactions with biological nucleophiles .

Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions in biological systems.

  • Methyl Substituents: Three methyl groups at positions 1, 3, and 5, which hinder rotational freedom and influence solubility.

  • Conjugated Enone System: The but-3-en-2-one side chain introduces a reactive Michael acceptor site, a feature common in bioactive molecules targeting cysteine residues in enzymes .

Synthetic Routes and Optimization

The synthesis of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one likely follows methodologies established for analogous pyrazole-enone hybrids. A plausible route involves:

  • Formation of the Pyrazole Core:
    1,3,5-Trimethylpyrazole is synthesized via cyclocondensation of acetylacetone with methylhydrazine, followed by methylation using methyl iodide in the presence of a strong base such as potassium tert-butoxide . For example, in related syntheses, 3,5-dimethyl-1H-pyrazole is treated with methyl iodide in tetrahydrofuran (THF) under nitrogen to yield 1,3,5-trimethylpyrazole .

  • Introduction of the Enone Side Chain:
    The 4-position of the pyrazole is functionalized through Friedel-Crafts acylation or palladium-catalyzed coupling. A reported method for similar compounds involves reacting 1,3,5-trimethylpyrazole with an α,β-unsaturated acyl chloride in dichloromethane, using diisopropylethylamine as a base .

Reaction Conditions:

  • Temperature: 25–30°C

  • Solvent: Anhydrous THF or dichloromethane

  • Catalysts: Base-activated nucleophilic substitution or transition-metal catalysts for cross-coupling .

Yield Optimization:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >75% purity.

  • Spectroscopic characterization (FT-IR, 1H^1\text{H} NMR, 13C^{13}\text{C} NMR) confirms structural integrity .

Mechanistic Insights and Molecular Interactions

The compound’s bioactivity is hypothesized to stem from two key interactions:

  • Covalent Modification via Michael Addition:
    The enone’s β-carbon acts as a Michael acceptor, forming irreversible bonds with cysteine thiols in target proteins (e.g., kinases, phosphatases). This mechanism is exemplified by analogous compounds inhibiting thioredoxin reductase .

  • Hydrophobic and π-Stacking Interactions:
    The trimethylpyrazole ring engages in van der Waals interactions with hydrophobic enzyme pockets, while the aromatic system stabilizes binding via π-π stacking .

Comparative Analysis with Structural Analogs

The table below contrasts 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one with related compounds:

Compound NameStructural FeaturesBiological ActivityIC50_{50}/MIC
4-(1,3,5-Trimethylpyrazol-4-yl)butenonePyrazole + enoneAnticancer, antimicrobialUnder investigation
N-(1,3,5-Trimethylpyrazol-4-yl)sulfonamidePyrazole + sulfonamideAntiproliferative12–45 μM
(1,3,5-Trimethylpyrazol-4-yl)methanolPyrazole + hydroxymethylIntermediate for drug synthesisN/A

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality (pyrazole + enone) positions it as a candidate for:

  • Kinase Inhibitors: Targeting EGFR or BRAF in oncology.

  • Antibacterial Agents: Combating multidrug-resistant pathogens.

Agricultural Chemistry

Pyrazole derivatives are employed as herbicides and fungicides. The enone group’s reactivity could enhance pesticidal efficacy through protein denaturation .

Material Science

Conjugated enones contribute to photophysical properties, enabling applications in organic semiconductors or light-harvesting materials .

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